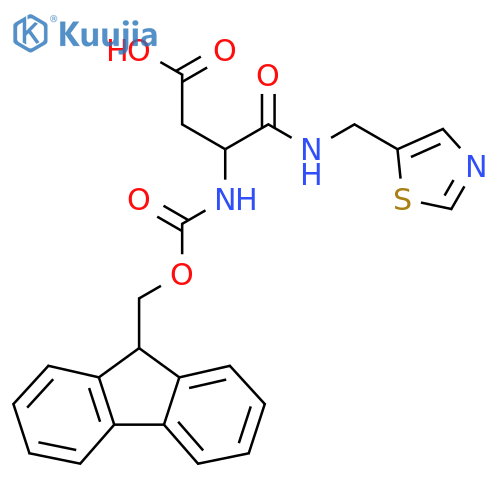Cas no 2171461-81-5 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic acid)

2171461-81-5 structure
商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic acid
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic acid
- 2171461-81-5
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1,3-thiazol-5-yl)methyl]carbamoyl}propanoic acid
- EN300-1514533
-
- インチ: 1S/C23H21N3O5S/c27-21(28)9-20(22(29)25-11-14-10-24-13-32-14)26-23(30)31-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,10,13,19-20H,9,11-12H2,(H,25,29)(H,26,30)(H,27,28)
- InChIKey: FUFXXGMXUZYIEI-UHFFFAOYSA-N
- ほほえんだ: S1C=NC=C1CNC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 451.12019195g/mol
- どういたいしつりょう: 451.12019195g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 32
- 回転可能化学結合数: 9
- 複雑さ: 671
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 146Ų
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1514533-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1,3-thiazol-5-yl)methyl]carbamoyl}propanoic acid |
2171461-81-5 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1514533-0.05g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1,3-thiazol-5-yl)methyl]carbamoyl}propanoic acid |
2171461-81-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1514533-5.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1,3-thiazol-5-yl)methyl]carbamoyl}propanoic acid |
2171461-81-5 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1514533-500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1,3-thiazol-5-yl)methyl]carbamoyl}propanoic acid |
2171461-81-5 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1514533-0.1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1,3-thiazol-5-yl)methyl]carbamoyl}propanoic acid |
2171461-81-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1514533-2.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1,3-thiazol-5-yl)methyl]carbamoyl}propanoic acid |
2171461-81-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1514533-10.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1,3-thiazol-5-yl)methyl]carbamoyl}propanoic acid |
2171461-81-5 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1514533-5000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1,3-thiazol-5-yl)methyl]carbamoyl}propanoic acid |
2171461-81-5 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1514533-2500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1,3-thiazol-5-yl)methyl]carbamoyl}propanoic acid |
2171461-81-5 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1514533-0.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1,3-thiazol-5-yl)methyl]carbamoyl}propanoic acid |
2171461-81-5 | 0.5g |
$3233.0 | 2023-06-05 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic acid 関連文献
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Louis Porte RSC Adv., 2014,4, 64506-64513
2171461-81-5 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic acid) 関連製品
- 61549-49-3(9-Decenenitrile)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
